![molecular formula C19H20N2 B5315357 2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine](/img/structure/B5315357.png)
2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-4-(2-phenylvinyl)-2,3-dihydro-1H-1,5-benzodiazepine, commonly known as DMVPD, is a benzodiazepine derivative that has gained significant attention in the scientific community due to its potent pharmacological properties. DMVPD is a heterocyclic compound that belongs to the class of psychoactive drugs, which are known to have anxiolytic, hypnotic, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
DMVPD has several advantages for lab experiments, including its potent pharmacological properties and its ability to bind to the benzodiazepine site on the GABA-A receptor. However, DMVPD also has several limitations, including its low solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for DMVPD research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in neurological disorders, such as anxiety, insomnia, epilepsy, and stroke. In addition, the development of DMVPD analogs with improved pharmacological properties may lead to the discovery of novel benzodiazepine derivatives with therapeutic potential.
Synthesis Methods
DMVPD can be synthesized using a variety of methods, including the condensation reaction of 2-amino-5-methylbenzoic acid with 2-phenylacetaldehyde, followed by cyclization with acetic anhydride. The yield of this method is relatively low, and it requires several steps. Alternatively, DMVPD can be synthesized using a one-pot reaction of 2-amino-5-methylbenzoic acid, 2-phenylacetaldehyde, and acetic anhydride. This method has a higher yield and is more efficient.
Scientific Research Applications
DMVPD has been extensively studied for its pharmacological properties, including its anxiolytic, hypnotic, and anticonvulsant effects. DMVPD has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This mechanism of action is similar to other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
DMVPD has been shown to have potent anxiolytic and hypnotic effects in animal studies. DMVPD has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, DMVPD has been shown to have neuroprotective effects in animal models of ischemic stroke. These effects are likely due to the ability of DMVPD to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
properties
IUPAC Name |
2,2-dimethyl-4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-19(2)14-16(13-12-15-8-4-3-5-9-15)20-17-10-6-7-11-18(17)21-19/h3-13,21H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYBZGHTHOZEDU-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.